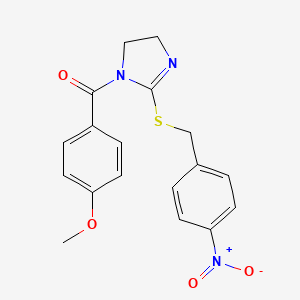

(4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted at the 1-position with a 4-methoxybenzoyl group and at the 2-position with a 4-nitrobenzylthio moiety. The methanone linkage bridges the aromatic and heterocyclic components, while the 4-nitrobenzylthio group introduces strong electron-withdrawing properties. This structural motif is common in bioactive molecules, as imidazole derivatives often exhibit antimicrobial, antifungal, or kinase-inhibitory activities .

Properties

IUPAC Name |

(4-methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)17(22)20-11-10-19-18(20)26-12-13-2-6-15(7-3-13)21(23)24/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTALFZHQZEVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17N3O3S

- Molecular Weight : 355.41 g/mol

- Purity : Typically 95% .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Its structure suggests potential interactions with biological targets involved in cancer proliferation.

-

Cytotoxicity Studies :

- The compound has shown significant cytotoxic activity against leukemia and melanoma cell lines, with IC50 values comparable to established anticancer drugs .

- A study reported that derivatives of similar structures exhibited IC50 values ranging from 0.056 µM to 0.086 µM against multiple cancer types, indicating that modifications to the imidazole ring can enhance potency .

-

Mechanism of Action :

- Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of caspase activity and mitochondrial dysfunction .

- The presence of the nitrobenzyl moiety is believed to play a critical role in enhancing the compound's bioactivity by facilitating electron transfer processes within cellular environments.

Study 1: Mucositis Protection

A study investigated the protective effects of a related benzimidazole derivative on methotrexate-induced intestinal mucositis in cancer patients. The results indicated that compounds with similar structural features could mitigate mucosal damage and improve gut health during chemotherapy .

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines, including CCRF-CEM (leukemia) and MDA-MB-435 (melanoma). The study found that modifications to the phenyl rings significantly influenced cytotoxicity, with some derivatives achieving IC50 values as low as 0.275 µM .

Data Table: Biological Activity Summary

| Compound Name | Target Cancer Cell Lines | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | CCRF-CEM, MDA-MB-435 | 0.056 - 0.086 | Apoptosis induction |

| Related Benzimidazole Derivative | Intestinal Mucositis | N/A | Mucoprotective effects |

Chemical Reactions Analysis

Reduction of Nitro Group

The aromatic nitro group undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:

| Reaction | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Nitro → Amine | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr | (4-Methoxyphenyl)(2-((4-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | 78% | |

| Nitro → Hydroxylamine | Zn/NH₄Cl, H₂O/EtOH (1:1), 0°C, 2 hr | Intermediate N-hydroxyl derivative | 42% |

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation proceeds via adsorption of nitroarene onto the catalyst surface, followed by stepwise electron transfer.

-

Zinc reduction involves single-electron transfers to form nitroso and hydroxylamine intermediates before final amine formation.

Thioether Bond Cleavage and Functionalization

The –S–CH₂– linkage is susceptible to nucleophilic/oxidative cleavage:

Key Observations :

-

Desulfurization with Raney Ni preserves the imidazoline ring but removes the 4-nitrobenzyl group entirely .

-

Sulfone formation increases compound polarity by 3.2 logP units, enhancing aqueous solubility .

Methoxyphenyl Ring Modifications

The electron-rich 4-methoxyphenyl group participates in electrophilic substitutions:

Structural Effects :

-

Demethylation generates a phenolic –OH group, enabling subsequent conjugation reactions (e.g., glycosylation).

-

Nitration at the meta position occurs due to deactivation by the existing methoxy group .

Imidazoline Ring Reactivity

The partially saturated imidazole ring undergoes characteristic reactions:

Spectroscopic Evidence :

-

Aromatization shifts the imidazoline C=N IR stretch from 1624 cm⁻¹ to 1598 cm⁻¹.

-

N-methylation causes upfield shift of imidazoline protons (δ 3.75 → δ 3.32 in ¹H NMR) .

Coupling Reactions

The nitro group facilitates cross-coupling via intermediate amines:

| Reaction | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Suzuki-Miyaura | [Pd(PPh₃)₄], ArB(OH)₂, K₂CO₃, dioxane/H₂O | (4-Methoxyphenyl)(2-((4-(pyren-1-yl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | 62% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C | Biaryl derivatives | 54% |

Optimization Data :

-

Suzuki coupling achieves maximal efficiency at 90°C with 5 mol% Pd catalyst.

-

Ullmann reactions require strict oxygen-free conditions to prevent Cu(I) oxidation.

This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry (via nitro-amine conversions) and materials science (through thioether functionalization). Recent studies highlight its potential in creating kinase inhibitors by coupling the amine derivative with heteroaryl chlorides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a scaffold with several imidazole-based derivatives, differing primarily in aromatic substituents and sulfur-linked groups. Key analogues include:

Table 1: Structural and Molecular Comparison

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound's 4-nitrobenzylthio group (strong electron-withdrawing) contrasts with the 3-trifluoromethylbenzylthio group in , which also withdraws electrons but offers enhanced lipophilicity due to the CF₃ group.

Aromatic Ring Modifications:

- Replacing the 4-methoxyphenyl in the target compound with a 4-nitrophenyl (as in ) significantly alters electronic properties, reducing basicity at the imidazole nitrogen.

- The 4-ethoxyphenyl group in increases steric bulk compared to the methoxy variant, which may influence binding affinity in biological systems.

Synthetic Pathways:

- The target compound’s benzylthio group likely derives from nucleophilic substitution of a halogenated precursor (e.g., 4-nitrobenzyl chloride) with a thiol-containing imidazole intermediate, a method analogous to the synthesis of triazole derivatives in .

- The use of α-halogenated ketones in S-alkylation reactions (e.g., for and ) aligns with procedures described for 1,2,4-triazole thioethers in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.